molecular formula C17H21ClN2O3 B5384277 (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5384277
M. Wt: 336.8 g/mol
InChI Key: SPAPOVXIFXZJRF-LSDHHAIUSA-N
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Description

(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,4-d][1,3]oxazole ring system, which is fused with other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,3]oxazole ring system and the introduction of the chlorophenyl and methylpropanoyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolo[3,4-d][1,3]oxazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution.

    Acylation Reactions: Addition of the methylpropanoyl group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium hydroxide), and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as drug development for specific diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one may include other heterocyclic compounds with similar ring structures and functional groups. Examples include:

  • Pyrrolo[3,4-d][1,3]oxazole derivatives with different substituents.
  • Compounds with similar chlorophenyl or methylpropanoyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methylpropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-11(2)16(21)19-9-14-15(10-19)23-17(22)20(14)7-6-12-4-3-5-13(18)8-12/h3-5,8,11,14-15H,6-7,9-10H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAPOVXIFXZJRF-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC2C(C1)OC(=O)N2CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1C[C@H]2[C@@H](C1)OC(=O)N2CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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